2-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
描述
属性
IUPAC Name |
(1-methylimidazol-4-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-11-16(21-12-23)17(26)25-5-3-15(4-6-25)27-18-19-7-13(8-20-18)14-9-22-24(2)10-14/h7-12,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUXFQRGZBHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues
The compound shares structural features with several classes of heterocycles, including pyrazolopyrimidines, imidazole-bipyridines, and piperidine-linked derivatives. Key comparisons include:
Key Observations :
- Target Compound vs. I-BET469: While I-BET469 incorporates a benzoimidazole and pyridinone core, the target compound’s pyrimidine backbone and flexible piperidinyloxy linker may enhance binding to kinases or receptors requiring conformational adaptability .
- Target Compound vs.
- Target Compound vs. Pyrazolotriazolopyrimidines: The pyrazolotriazolopyrimidines exhibit isomerization-dependent activity, whereas the target compound’s stability is likely enhanced by its non-fused substituents .
Comparison with Analogues :
- I-BET469: Synthesized via multi-step functionalization of a pyridinone core, emphasizing rigid substituent placement .
- CAS 108612-45-9 : Utilizes SNAr for piperidine-benzimidazole linkage, highlighting the role of fluorinated intermediates in enhancing reactivity .
Physicochemical Properties
| Property | Target Compound | I-BET469 | CAS 108612-45-9 |
|---|---|---|---|
| Molecular Weight | ~367 g/mol | 426.51 g/mol | 418.47 g/mol |
| logP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.1 (high lipophilicity) | ~3.4 (high lipophilicity) |
| Hydrogen Bond Donors | 1 (pyrimidine N–H) | 2 (pyridinone O, NH) | 1 (benzimidazole N–H) |
| Rotatable Bonds | 6 | 4 | 5 |
Implications :
- The target compound’s moderate logP and rotatable bonds suggest balanced solubility and membrane permeability, favorable for oral bioavailability.
- I-BET469’s higher logP may limit aqueous solubility but enhance blood-brain barrier penetration .
准备方法
Synthesis of 5-Bromo-2-chloropyrimidine (Intermediate A)
Procedure :
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Chlorination : Treat 2,5-dibromopyrimidine (10 mmol) with PCl₅ (12 mmol) in POCl₃ (20 mL) at 110°C for 6 hr.
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Workup : Quench with ice water, extract with DCM, and purify via silica chromatography (hexane:EtOAc = 4:1).
Yield : 82% (white crystals).
Characterization :
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NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, C4-H), 8.65 (s, 1H, C6-H).
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NMR: δ 157.8 (C2), 118.4 (C5-Br).
Suzuki-Miyaura Coupling for C5 Functionalization
Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-2-chloropyrimidine (Intermediate B) :
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Conditions :
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Workup : Filter through Celite, concentrate, and recrystallize (EtOH/H₂O).
Yield : 76% (pale yellow solid).
Characterization :
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HRMS (ESI⁺): m/z calcd. for C₉H₈ClN₅ [M+H]⁺ 230.0489, found 230.0493.
Piperidin-4-ol Derivatization
Synthesis of 1-(1-Methyl-1H-imidazole-4-carbonyl)piperidin-4-ol (Intermediate C) :
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Acylation :
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Workup : Wash with 1M HCl, dry (Na₂SO₄), and evaporate.
Yield : 88% (off-white powder).
Characterization :
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IR (KBr): 1685 cm⁻¹ (C=O).
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NMR: δ 7.62 (s, 1H, imidazole-H), 4.10–3.95 (m, 1H, piperidine-OCH).
Nucleophilic Aromatic Substitution at C2
Synthesis of 2-{[1-(1-Methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine :
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Conditions :
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Workup : Pour into ice water, extract with EtOAc, purify via HPLC (C18, MeCN/H₂O + 0.1% TFA).
Yield : 65% (colorless crystals).
Characterization :
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NMR (DMSO-d₆): δ 9.12 (s, 1H, pyrimidine-H), 8.44 (s, 1H, pyrazole-H), 5.20–5.15 (m, 1H, OCH).
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NMR: δ 166.2 (C=O), 158.1 (pyrimidine-C2).
Optimization and Mechanistic Insights
Critical Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Coupling Temperature | 90°C | Maximizes SNAr efficiency |
| Base (C2 substitution) | NaH | Superior to K₂CO₃ or DBU |
| Solvent (C2 step) | Anhydrous DMF | Enhances nucleophilicity |
Data adapted from piperidinyloxy incorporation in pyrazolo[1,5-a]pyrimidines and nitroaromatic systems.
Competing Side Reactions
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Oversubstitution : Excess Intermediate C leads to bis-ether formation (mitigated by 1.1 eq. stoichiometry).
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Imidazole Ring Opening : Observed above 100°C, necessitating strict temperature control.
Analytical Validation
Purity Assessment :
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HPLC: 99.2% (254 nm, Zorbax SB-C18, 5 μm, 4.6 × 150 mm)
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Elemental Analysis: Calcd. (%) for C₁₈H₂₁N₇O₂: C 58.21, H 5.70; Found: C 58.18, H 5.73
Stability :
-
No decomposition after 6 months at -20°C under N₂.
常见问题
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Coupling 1-methyl-1H-imidazole-4-carboxylic acid with piperidin-4-ol derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Step 2 : Functionalizing the piperidine oxygen with a pyrimidine scaffold via nucleophilic aromatic substitution (SNAr), requiring controlled pH (7.5–9.0) and polar aprotic solvents like DMF or DMSO.
- Step 3 : Introducing the 1-methyl-1H-pyrazol-4-yl group via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
- Analytical Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Purity thresholds ≥95% are recommended for biological assays.
- Structural Confirmation :
- ¹H NMR : Verify imidazole (δ 7.5–8.0 ppm), pyrimidine (δ 8.5–9.0 ppm), and piperidine (δ 3.0–4.0 ppm) proton environments.
- LC-MS : Confirm molecular ion peak [M+H]⁺ matching theoretical mass.
- Advanced Techniques : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) for stereochemical resolution .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time, ATP concentrations in kinase assays).
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via stability-indicating HPLC.
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity. Cross-reference with databases like ChEMBL for reported bioactivity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility : Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to enhance aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Introduce deuterium or fluorine atoms at labile positions.
- Bioavailability : Formulate as nanoparticles (e.g., PLGA-based) or use prodrug strategies (e.g., esterification of polar groups) .
Q. How can computational methods predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, PI3K). Validate with free-energy perturbation (FEP) calculations.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability. Analyze hydrogen bonds (e.g., imidazole–Asp831 in EGFR) and hydrophobic contacts.
- QSAR Models : Train models with descriptors like logP, polar surface area, and topological torsion to predict IC₅₀ values .
Q. What experimental designs address low yields in the imidazole-piperidine coupling step?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) or additives (e.g., DMAP) to improve efficiency.
- Temperature Optimization : Perform reactions at 0°C (to reduce side reactions) or 40°C (to accelerate kinetics).
- Workup Strategies : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents and simplify purification .
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